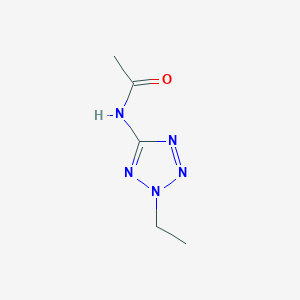
N-(2-ethyl-2H-tetrazol-5-yl)acetamide
Overview
Description
N-(2-ethyl-2H-tetrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C5H9N5O and its molecular weight is 155.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 155.08070993 g/mol and the complexity rating of the compound is 150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Analgesic Activity of Acetamide Derivatives
Acetamide derivatives, including those similar to N-(2-ethyl-2H-tetrazol-5-yl)acetamide, have been synthesized and assessed for their analgesic properties. These compounds have shown significant efficacy in reducing pain responses in various models, without adversely affecting motor coordination (Kaplancıklı et al., 2012).
Anticancer Applications
Anticancer Activity of Carbazole Derivatives
Some derivatives structurally related to this compound have been explored for their anticancer potential. These compounds, particularly those with modifications on the carbazole moiety, exhibited notable activity against various cancer cell lines, demonstrating their potential in cancer therapy (Kaplancıklı et al., 2012).
Thiazole Derivatives in Cancer Treatment
Derivatives of thiazole, akin to this compound, have been synthesized and evaluated for their effectiveness against cancer. These compounds showed selectivity and high apoptosis induction in certain cancer cell lines, suggesting their potential as anticancer agents (Evren et al., 2019).
Antimicrobial Applications
Antimicrobial Properties of Carbazole Derivatives
Certain carbazole derivatives related to this compound have been found to possess antimicrobial activity against a range of bacterial and fungal strains. These findings highlight the potential of such compounds in treating microbial infections (Kaplancıklı et al., 2012).
Catalytic and Chemical Applications
Use in Copper Electroplating
Tetrazole derivatives, including those similar to this compound, have been studied for their role in copper electroplating processes. These compounds can influence the deposition potential and improve the uniformity of copper layers, demonstrating their utility in industrial applications (Lei et al., 2015).
Synthesis of Novel Coordination Complexes
Compounds structurally related to this compound have been used to synthesize novel coordination complexes with metals like cobalt and copper. These complexes exhibit unique properties and structures, potentially useful in various chemical and industrial applications (Chkirate et al., 2019).
Properties
IUPAC Name |
N-(2-ethyltetrazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-3-10-8-5(7-9-10)6-4(2)11/h3H2,1-2H3,(H,6,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYMFDIFQMMNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4595875.png)
![2-bromo-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4595884.png)
![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B4595887.png)
![6-(1-benzyl-1H-pyrazol-4-yl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4595895.png)
![1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]pyrrolidine](/img/structure/B4595900.png)
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B4595904.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4595922.png)
![N-(3,4-dichlorophenyl)-4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4595930.png)
![3-(2-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4595935.png)
![5-isopropyl-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4595940.png)
![2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4595942.png)
![2-[cyclohexyl(methyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B4595949.png)
![methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4595967.png)
![N-(4-{[2-(4-sulfamoylphenyl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B4595974.png)
